molecular formula C10H15N5O3 B5656603 1-[(3-nitro-1H-1,2,4-triazol-1-yl)acetyl]azepane

1-[(3-nitro-1H-1,2,4-triazol-1-yl)acetyl]azepane

Cat. No. B5656603
M. Wt: 253.26 g/mol
InChI Key: NFMMOXJOOWGZSX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related nitro-triazole compounds involves several steps, including nitration, azoxy formation, and further functional group transformations. For instance, the synthesis strategy for similar compounds, such as [(3-nitro-1H-1,2,4-triazol-1-yl)-NNO-azoxy]furazans, includes the reaction of 1-amino-3-nitro-1H-1,2,4-triazole with nitrosofurazan derivatives followed by transformations to introduce various substituents (Gulyaev et al., 2021). Such methodologies could be adapted for the synthesis of “1-[(3-nitro-1H-1,2,4-triazol-1-yl)acetyl]azepane” by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

Molecular structure analysis of nitro-triazole compounds is often conducted through techniques such as single-crystal X-ray diffraction, which provides insights into the arrangement of atoms within the molecule and its stereochemistry. For related compounds, X-ray structuring has supported the formation of co-crystals and revealed their molecular geometry (Thottempudi & Shreeve, 2011).

Chemical Reactions and Properties

Nitro-triazole compounds participate in various chemical reactions, including oxidation, nitration, and cycloaddition, which can significantly alter their chemical properties. For example, the transformation of amino groups in aminofurazans to nitro derivatives has been explored to synthesize energetic substances with good thermal stability and high calculated enthalpies of formation (Gulyaev et al., 2021).

Physical Properties Analysis

The physical properties of nitro-triazole compounds, such as density, thermal stability, and melting points, are crucial for their potential applications. These compounds are known for their acceptable densities and optimal oxygen balances, making them interesting for applications in energetic materials (Gulyaev et al., 2021).

properties

IUPAC Name

1-(azepan-1-yl)-2-(3-nitro-1,2,4-triazol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N5O3/c16-9(13-5-3-1-2-4-6-13)7-14-8-11-10(12-14)15(17)18/h8H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFMMOXJOOWGZSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)CN2C=NC(=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(azepan-1-yl)-2-(3-nitro-1H-1,2,4-triazol-1-yl)ethanone

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